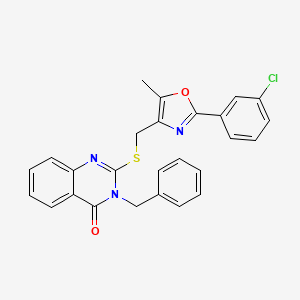
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with the CAS number 1114878-44-2, is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various protein kinases and its antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H20ClN3O2S, with a molecular weight of 474.0 g/mol. The structural features include a quinazolinone core, a benzyl group, and a thioether linkage, which are crucial for its biological activity.
1. Inhibition of Protein Kinases
Recent studies have highlighted the compound's inhibitory effects on multiple tyrosine kinases, which are critical in various signaling pathways related to cancer progression. Specifically, it has shown promising results against:
- Cyclin-dependent kinase 2 (CDK2) : Exhibiting an IC50 value comparable to known inhibitors like imatinib.
- Human epidermal growth factor receptor 2 (HER2) : Demonstrating potent inhibition with an IC50 of 0.079 ± 0.015 µM, similar to lapatinib.
- Epidermal growth factor receptor (EGFR) and Vascular endothelial growth factor receptor 2 (VEGFR2) : The compound also displayed significant inhibitory activities against these targets, indicating its potential as an anticancer agent .
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| CDK2 | ~0.173 | Imatinib | ~0.131 |
| HER2 | ~0.079 | Lapatinib | ~0.078 |
| EGFR | Not specified | - | - |
| VEGFR2 | Not specified | - | - |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and effective antifungal activity against species like Candida albicans .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Candida albicans | 3.90 |
| Aspergillus niger | 3.90 |
| Rhizopus nigricans | 3.90 |
The mechanism through which these compounds exert their effects involves binding to the ATP-binding sites of the target kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cell proliferation and survival . Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level.
Case Studies
In a study evaluating various quinazolinone derivatives, it was found that those with specific substitutions at the benzyl position exhibited enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced their biological activities .
特性
IUPAC Name |
3-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-17-23(28-24(32-17)19-10-7-11-20(27)14-19)16-33-26-29-22-13-6-5-12-21(22)25(31)30(26)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTMHJHGQJDQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














